2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring, a hydroxymethyl group, and a hydroxyethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Its structure suggests potential pharmacological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-(piperidin-1-yl)ethanone: This compound has a similar piperidine ring structure but differs in the substituents attached to the ring.
2-Hydroxy-2-methylpropiophenone: This compound has a hydroxy group and a methyl group attached to a phenyl ring, making it structurally similar but with different functional groups.
Uniqueness
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO3/c10-5-7-3-1-2-4-9(7)8(12)6-11/h7,10-11H,1-6H2/t7-/m0/s1 |
InChI Key |
KRVHLJOZEUHWCB-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)CO)C(=O)CO |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)CO |
Origin of Product |
United States |
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